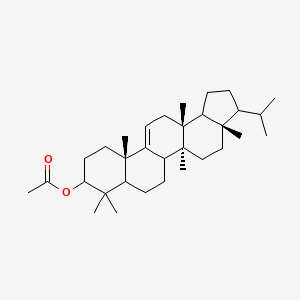
Sorghumol (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorghumol (acetate) is a naturally occurring ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of strigolactones, which are known for their role as germination stimulants for root parasitic plants such as Striga and Orobanche
准备方法
Synthetic Routes and Reaction Conditions: Sorghumol (acetate) can be synthesized through the esterification of sorghumol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorghumol to sorghumol (acetate) .
Industrial Production Methods: Industrial production of sorghumol (acetate) often involves the extraction of sorghumol from sorghum plants followed by esterification. The extraction process can be performed using solvent extraction or distillation methods. Solvents such as ethanol, ethyl acetate, or methanol are commonly used for the extraction .
化学反应分析
Types of Reactions: Sorghumol (acetate) undergoes various chemical reactions, including:
Oxidation: Sorghumol (acetate) can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of sorghumol (acetate) can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Different esters or amides.
科学研究应用
Sorghumol (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
作用机制
Sorghumol (acetate) exerts its effects primarily through its role as a germination stimulant. It interacts with molecular targets in root parasitic plants, triggering germination and subsequent parasitism. The exact molecular pathways involved include the activation of specific receptors and signaling cascades that lead to germination . Additionally, its potential anti-inflammatory and antioxidant activities are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress .
相似化合物的比较
- Strigol
- 5-Deoxy-strigol
- Sorgolactone
属性
分子式 |
C32H52O2 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC 名称 |
[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1 |
InChI 键 |
WQWTUUFHPFYTRZ-XOCLBAIJSA-N |
手性 SMILES |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
规范 SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)


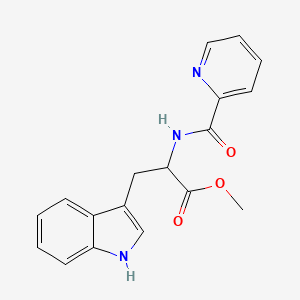
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
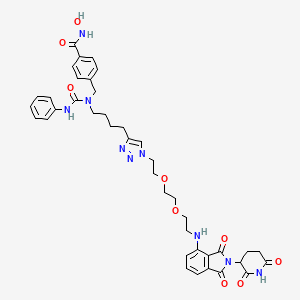


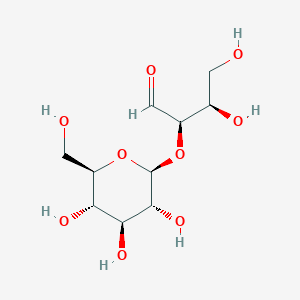
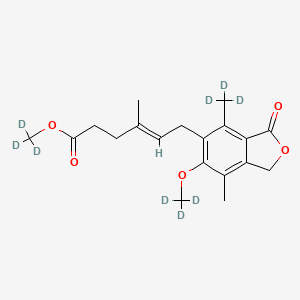
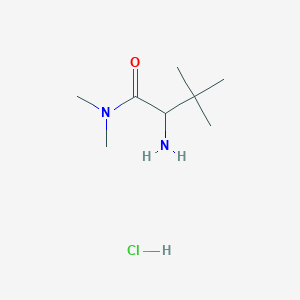
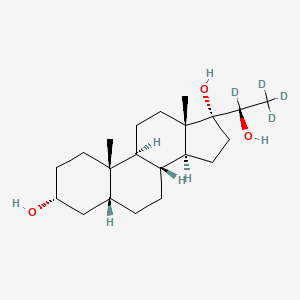
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
